4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide
Übersicht
Beschreibung
rac-CCT 250863 is a potent and selective inhibitor of the enzyme never-in-mitosis-gene-a-related kinase 2 (Nek2). This compound has shown significant potential in scientific research due to its ability to induce cell cycle arrest and apoptosis, particularly in cancer cells .
Wirkmechanismus
Target of Action
Rac-CCT-250863, also known as 4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide, primarily targets the Nek2 kinase . Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the processes of mitosis and meiosis .
Mode of Action
Rac-CCT-250863 acts as a selective and reversible inhibitor of Nek2 . It binds to the kinase, inhibiting its activity and thereby disrupting the normal cell cycle progression . This interaction results in the induction of cell cycle arrest .
Biochemical Pathways
The inhibition of Nek2 by Rac-CCT-250863 affects the cell cycle regulation pathway . Nek2 is involved in the separation of centrosomes during cell division. By inhibiting Nek2, Rac-CCT-250863 prevents the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
HCl and DMSO, suggesting potential routes for administration and absorption .
Result of Action
The primary result of Rac-CCT-250863’s action is the induction of cell cycle arrest . This can lead to antiproliferative effects in cells, including those that are sensitive or resistant to Pomalidomide . Additionally, when combined with Pomalidomide, Rac-CCT-250863 can induce apoptosis .
Action Environment
Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
rac-CCT-250863: plays a significant role in biochemical reactions by inhibiting the activity of Nek2 kinase . Nek2 is a serine/threonine-protein kinase involved in the regulation of centrosome separation and spindle formation during mitosisrac-CCT-250863 exhibits high selectivity for Nek2 over other kinases such as PLK1, MPS1, Cdk2, and Aurora A . The inhibition of Nek2 by rac-CCT-250863 leads to the disruption of centrosome separation, resulting in cell cycle arrest and apoptosis .
Cellular Effects
rac-CCT-250863: has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound effectively inhibits the proliferation of both Pomalidomide-sensitive and Pomalidomide-resistant cancer cells . By targeting Nek2, rac-CCT-250863 disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the G2/M phase and subsequent induction of apoptosis . Additionally, rac-CCT-250863 has been reported to influence cell signaling pathways and gene expression, further contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of rac-CCT-250863 involves its selective and reversible inhibition of Nek2 kinase. The compound binds to the ATP-binding site of Nek2, preventing the phosphorylation of its substrates . This inhibition disrupts the normal function of Nek2, leading to the accumulation of cells in the G2/M phase and induction of apoptosis . Furthermore, rac-CCT-250863 has been shown to induce apoptosis when combined with Pomalidomide, suggesting a potential synergistic effect in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac-CCT-250863 have been observed to change over time. The compound exhibits good stability when stored at -20°C, with a shelf life of up to three years in powder form . In solution, rac-CCT-250863 remains stable for up to six months when stored at -80°C and for one month at -20°C . Long-term exposure to rac-CCT-250863 in in vitro and in vivo studies has shown sustained inhibition of Nek2 activity, leading to prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of rac-CCT-250863 vary with different dosages in animal models. At lower doses, the compound effectively inhibits Nek2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, rac-CCT-250863 has been reported to cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage of rac-CCT-250863 to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
rac-CCT-250863: is involved in various metabolic pathways, primarily through its interaction with Nek2 kinase. The compound inhibits the phosphorylation of Nek2 substrates, leading to the disruption of centrosome separation and spindle formation . Additionally, rac-CCT-250863 may affect other metabolic processes by influencing the activity of enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Within cells and tissues, rac-CCT-250863 is transported and distributed through various mechanisms. The compound is highly soluble in DMSO and can be effectively delivered to target cells in vitro . In vivo, rac-CCT-250863 is likely transported via the bloodstream and distributed to various tissues, where it exerts its inhibitory effects on Nek2 kinase . The compound’s distribution and localization within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of rac-CCT-250863 is primarily within the cytoplasm, where it interacts with Nek2 kinase. The compound’s activity is influenced by its ability to bind to the ATP-binding site of Nek2, preventing the phosphorylation of its substrates . Additionally, rac-CCT-250863 may undergo post-translational modifications that affect its localization and function within specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von rac-CCT 250863 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:
- Bildung der Kernbenzamidstruktur.
- Einführung der Trifluormethylgruppe.
- Addition der Pyridinyl- und Thienylgruppen.
- Schlussreinigung, um eine hohe Reinheit (≥98%) zu erreichen .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für rac-CCT 250863 nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
rac-CCT 250863 unterliegt hauptsächlich:
Substitutionsreaktionen: Einführung funktioneller Gruppen.
Oxidations- und Reduktionsreaktionen: Modifizierung des Oxidationszustands bestimmter Atome innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen oft Reagenzien wie Halogenide und Basen.
Oxidationsreaktionen: Verwenden Oxidationsmittel wie Kaliumpermanganat.
Reduktionsreaktionen: Setzen Reduktionsmittel wie Lithiumaluminiumhydrid ein.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung, rac-CCT 250863, zu erhalten .
Wissenschaftliche Forschungsanwendungen
rac-CCT 250863 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Kinasehemmung eingesetzt.
Biologie: Untersucht die Zellzyklusregulation und Apoptose.
Medizin: Potenzielles therapeutisches Mittel zur Behandlung von Krebs, insbesondere in Kombination mit anderen Medikamenten wie Pomalidomid.
Industrie: Wird bei der Entwicklung neuer therapeutischer Mittel und Forschungswerkzeuge eingesetzt
Wirkmechanismus
rac-CCT 250863 entfaltet seine Wirkung durch die selektive Hemmung von Nek2, einer Kinase, die an der Zellzyklusregulation beteiligt ist. Durch die Bindung an das aktive Zentrum von Nek2 verhindert rac-CCT 250863 die Phosphorylierung von Zielproteinen, was zu einer Zellzyklusarretierung und Apoptose führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, in denen Nek2 häufig überexprimiert ist .
Analyse Chemischer Reaktionen
Types of Reactions
rac-CCT 250863 primarily undergoes:
Substitution reactions: Introduction of functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Substitution reactions: Often involve reagents like halides and bases.
Oxidation reactions: Utilize oxidizing agents such as potassium permanganate.
Reduction reactions: Employ reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, rac-CCT 250863 .
Wissenschaftliche Forschungsanwendungen
rac-CCT 250863 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigates cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for cancer treatment, particularly in combination with other drugs like pomalidomide.
Industry: Utilized in the development of new therapeutic agents and research tools
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nek2-Inhibitoren: Andere Verbindungen, die Nek2 hemmen, sind AZD4877 und GSK923295.
Kinaseinhibitoren: Verbindungen wie Staurosporin und Roscovitin hemmen ebenfalls Kinasen, jedoch mit unterschiedlichen Selektivitätsprofilen.
Einzigartigkeit
rac-CCT 250863 ist einzigartig aufgrund seiner hohen Selektivität für Nek2 gegenüber anderen Kinasen wie Polo-Like-Kinase 1, Monopolar Spindle 1, Cyclin-Dependent Kinase 2 und Aurora A Kinase. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von Nek2-spezifischen Wegen und die Entwicklung gezielter Krebstherapien .
Eigenschaften
IUPAC Name |
4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOOSLUHRQCHZ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.